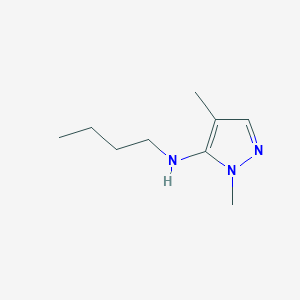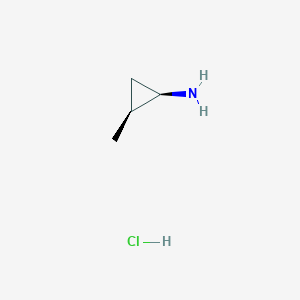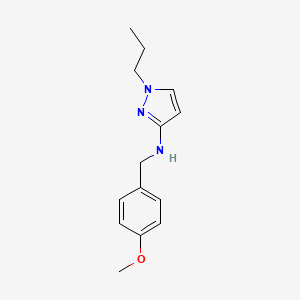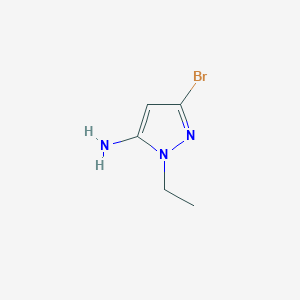![molecular formula C17H23N3 B11735884 benzyl({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735884.png)
benzyl({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a cyclopropyl and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the benzyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Benzyl({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which benzyl({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: This compound is similar in structure and is used as a ligand in coordination chemistry.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
Uniqueness
Benzyl({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group with a pyrazole ring and additional substituents makes it a versatile compound for various research applications.
Propriétés
Formule moléculaire |
C17H23N3 |
|---|---|
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C17H23N3/c1-13(2)20-16(10-17(19-20)15-8-9-15)12-18-11-14-6-4-3-5-7-14/h3-7,10,13,15,18H,8-9,11-12H2,1-2H3 |
Clé InChI |
BXVJDRTUCFDSNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC(=N1)C2CC2)CNCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11735802.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11735809.png)


![N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11735826.png)
amine](/img/structure/B11735829.png)
![2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11735835.png)

![[(5-Fluorothiophen-2-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11735864.png)

![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11735869.png)
![1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735872.png)
![1-(2,2-difluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735874.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11735886.png)
